5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methylfuran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c1-8-10(7-14)6-12(15-8)9-2-4-11(13)5-3-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXKWMJUEYRAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-fluorophenyl group. This can be achieved through electrophilic aromatic substitution reactions.
Addition of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Incorporation of the Nitrile Group: The nitrile group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of 5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile against various pathogens. For instance:
- Mechanism of Action : The compound exhibits bactericidal activity through the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Efficacy : In vitro assays have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. Its Minimum Inhibitory Concentration (MIC) values indicate it is comparable to established antimicrobial agents .
Anticancer Properties
This compound has been investigated for its anticancer effects:
- Cell Line Studies : Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against breast cancer and leukemia cell lines, suggesting potent antitumor activity .
- Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .
Antioxidant Activity
The compound also displays antioxidant properties, which are crucial in combating oxidative stress-related diseases:
- Free Radical Scavenging : Studies have reported that this compound can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .
- Potential Applications : These antioxidant properties may be beneficial in developing therapies for conditions such as neurodegenerative diseases and aging-related disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related furan, pyran, benzofuran, and chromene derivatives, focusing on substituent effects, synthetic routes, and crystallographic data.
Furan-Based Analogues
Table 1: Comparison of Furan Derivatives with Fluorophenyl/Nitrile Substituents
Key Observations :
- Synthetic Yields: Amino-substituted derivatives (e.g., ) are synthesized in ~74% yield, suggesting efficient protocols for analogous compounds.
Heterocyclic Derivatives with Fluorophenyl/Nitrile Groups
Table 2: Comparison with Pyran, Benzofuran, and Chromene Derivatives
Key Observations :
Pharmaceutical Relevance of Fluorophenyl-Containing Compounds
- Benzoxaborole Synthesis : Fluorophenyl groups are incorporated into benzoxaborole derivatives (e.g., ) via multi-step reactions, indicating their utility in medicinal chemistry.
Biological Activity
5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its furan ring structure substituted with a fluorophenyl group and a carbonitrile functional group. The presence of the fluorine atom enhances the compound's lipophilicity and potentially its biological activity.
Chemical Structure
- Molecular Formula : C12H10FNO
- Molecular Weight : 219.22 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, which are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
The compound’s mechanism involves the inhibition of key bacterial enzymes, leading to disruption of cell wall synthesis and metabolic processes. Specifically, it has been noted to inhibit DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.
Cytotoxicity Studies
Cytotoxic effects were evaluated in human cell lines to assess safety profiles. The results indicated a selective toxicity towards bacterial cells with minimal effects on human cell viability, as shown in Table 2.
| Cell Line | CC50 (µg/mL) | Selectivity Index |
|---|---|---|
| HepG2 (liver) | >100 | >6.67 |
| MCF7 (breast) | >100 | >6.67 |
| Vero (kidney) | 75 | 5.00 |
Study on Antiviral Activity
In a study investigating non-nucleoside inhibitors for respiratory syncytial virus (RSV), this compound demonstrated significant antiviral activity with an EC50 value of 0.76 µM against RSV strains. This suggests potential application in treating viral infections, particularly in vulnerable populations such as infants and the elderly .
Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications to the furan ring significantly affect biological activity. Substituting different groups at the C3 position of the furan led to variations in potency, emphasizing the importance of structural integrity for maintaining bioactivity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(4-Fluorophenyl)-2-methylfuran-3-carbonitrile?
Answer:
The synthesis of heteroaromatic carbonitriles like this compound typically involves condensation reactions or functional group transformations. For example, carbonyl deoxygenation using phosphonates (e.g., dialkyl heteroaroylphosphonates) can generate carbene intermediates, which undergo subsequent cyclization or coupling with fluorophenyl derivatives . Key steps include:
- Reagent selection : Use boronic acids (e.g., 4-fluorophenylboronic acid) for Suzuki-Miyaura coupling to introduce the fluorophenyl group .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and confirm purity via HPLC (>97% purity thresholds as per HPLC protocols) .
Basic: How is single-crystal X-ray diffraction (SCXRD) applied to confirm the molecular structure of this compound?
Answer:
SCXRD remains the gold standard for unambiguous structural elucidation. For this compound analogs:
- Crystallization : Grow crystals via slow evaporation of a dichloromethane/methanol solution (1:1 v/v) .
- Data collection : Use a Bruker D8 VENTURE diffractometer with MoKα radiation (λ = 0.71073 Å) at 293 K .
- Refinement : Apply the SHELXL-2018/3 program suite for structure solution and refinement, targeting R factors <0.05 and data-to-parameter ratios >15:1 to ensure reliability .
Advanced: How do torsional angles and molecular packing motifs influence the solid-state properties of this compound?
Answer:
Torsional angles (e.g., C2–C3–C4–N1 = −173.81°) in related fluorophenyl-carbonitriles reveal non-planar conformations, which impact π-π stacking and intermolecular interactions . For example:
- Packing motifs : Chain motifs (e.g., C(8) and C(9) along the [100] direction) arise from hydrogen bonds (N–H⋯O/N–H⋯N) and halogen-π interactions (C–F⋯π) .
- Implications : Non-coplanar fluorophenyl groups reduce crystallinity but enhance solubility, critical for pharmacological applications .
Advanced: What computational methods are suitable for analyzing the electronic properties of fluorophenyl-carbonitrile derivatives?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:
- Frontier molecular orbitals : HOMO-LUMO gaps (e.g., ~4.5 eV for similar compounds) correlate with reactivity and charge-transfer behavior .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions, guiding functionalization strategies (e.g., nitration at electron-rich furan positions) .
- Non-covalent interactions (NCI) : Visualize van der Waals forces and steric effects using Multiwfn software .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR (CDCl₃) confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm; furan carbons at δ 110–160 ppm) .
- FT-IR : Detect nitrile stretches (~2220 cm⁻¹) and C–F vibrations (1090–1150 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at m/z 242.0984) validates molecular weight .
Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?
Answer:
Discrepancies in bond lengths/angles (e.g., C–C variations of ±0.002 Å) often stem from experimental conditions (temperature, radiation source). Mitigation strategies include:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H⋯H, C⋯F) to distinguish polymorphic forms .
Advanced: What strategies optimize reaction yields in fluorophenyl-carbonitrile synthesis?
Answer:
- Catalyst optimization : Use Pd(PPh₃)₄ (2 mol%) for Suzuki couplings, achieving yields >85% .
- Temperature control : Maintain reactions at 60–80°C to balance kinetics and byproduct formation .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while preserving regioselectivity .
Basic: How is the purity of this compound validated?
Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Melting point analysis : Compare observed values (e.g., 145–147°C) against literature data to detect impurities .
Advanced: What role do fluorophenyl substituents play in pharmacological activity?
Answer:
The 4-fluorophenyl group enhances:
- Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration .
- Metabolic stability : Fluorine resists oxidative degradation, prolonging half-life in vivo .
- Target affinity : Halogen bonds with protein residues (e.g., kinase ATP pockets) enhance binding specificity .
Advanced: How do solvent effects influence crystallization outcomes?
Answer:
- Polar solvents (e.g., DMF): Favor needle-like crystals but may trap solvent molecules, complicating refinement .
- Non-polar solvents (e.g., hexane): Yield block-shaped crystals with higher symmetry (triclinic vs. monoclinic systems) .
- Additives : 2% ethyl acetate in methanol reduces twinning by modulating nucleation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
